Cas no 34762-90-8 (Boron,trichloro(N,N-dimethyl-1-octanamine)-, (T-4)-)

Boron trichloro(N,N-dimethyl-1-octanamine)-, (T-4)-, is an organoboron compound featuring a coordinated tertiary amine ligand. This complex exhibits strong Lewis acidity due to the electron-deficient boron center, making it useful in catalytic and synthetic applications. The inclusion of a long-chain dimethyloctylamine group enhances solubility in organic solvents, facilitating homogeneous reaction conditions. Its stability under mild conditions allows for controlled reactivity in hydroboration, polymerization, and cross-coupling reactions. The compound’s well-defined tetrahedral geometry (T-4) ensures predictable coordination behavior, advantageous for precision synthesis. Suitable for specialized organic transformations, it offers a balance of reactivity and handling stability in inert environments.
Boron,trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- structure
34762-90-8 structure
商品名:Boron,trichloro(N,N-dimethyl-1-octanamine)-, (T-4)-
CAS番号:34762-90-8
MF:C10H23BNCl3
メガワット:274.46632
CID:312918
PubChem ID:72698549

Boron,trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- 化学的及び物理的性質

名前と識別子

    • Boron,trichloro(N,N-dimethyl-1-octanamine)-, (T-4)-
    • trichloro(N,N-dimethyloctylamine)boron
    • Boron trichloride-dimethyloctylamine complex
    • Boron,trichloro(N,N-dimethyl-1-octanamine)-,(T-4)
    • Octyldimethylamine,trichloroborane complex
    • trichloro(N,N-dimethyl-1-octanamine)-,(T-4)-Boron
    • 34762-90-8
    • B-5400
    • NS00121501
    • FXWXWPYCGVUYAA-UHFFFAOYSA-N
    • trichloro-[dimethyl(octyl)azaniumyl]boranuide
    • Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)-
    • Octyldimethylamine, trichloroborane complex
    • Boron,trichloro(N,N-dimethyl-1-octanamine)-,(T-4)-
    • インチ: 1S/C10H23N.B.3ClH/c1-4-5-6-7-8-9-10-11(2)3;;;;/h4-10H2,1-3H3;;3*1H/q;+3;;;/p-3
    • InChIKey: FXWXWPYCGVUYAA-UHFFFAOYSA-N
    • ほほえんだ: Cl[B-]([N+](C)(C)CCCCCCCC)(Cl)Cl

計算された属性

  • せいみつぶんしりょう: 273.09900
  • どういたいしつりょう: 273.098913
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 7
  • 複雑さ: 69.3
  • 共有結合ユニット数: 5
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 3.2

じっけんとくせい

  • ふってん: 191.6°Cat760mmHg
  • フラッシュポイント: 65°C
  • PSA: 12.36000
  • LogP: 4.59620

Boron,trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
LN-203538-1KG
trichloro(N,N-dimethyloctylamine)boron
34762-90-8 99%min
1kg
USD 23.00 2023-09-07

Boron,trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- 関連文献

Boron,trichloro(N,N-dimethyl-1-octanamine)-, (T-4)-に関する追加情報

Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- (CAS No. 34762-90-8)

Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- (CAS No. 34762-90-8) is a specialized organoboron compound with a unique structure and a wide range of applications in various scientific and industrial fields. This compound is characterized by its boron atom bonded to three chlorine atoms and an N,N-dimethyl-1-octanamine group, making it a valuable reagent in synthetic chemistry and materials science.

The chemical structure of Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- is particularly noteworthy for its ability to participate in a variety of chemical reactions. The presence of the boron atom, which is highly electrophilic, allows this compound to act as a Lewis acid, facilitating the formation of new bonds and the synthesis of complex molecules. Additionally, the N,N-dimethyl-1-octanamine group provides steric and electronic effects that can influence the reactivity and selectivity of the compound in different reaction conditions.

In recent years, Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. Researchers have explored its use as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific biological pathways or receptors. For instance, studies have shown that this compound can be used to create derivatives with enhanced bioavailability and reduced toxicity, making it a promising candidate for further investigation.

One of the key areas where Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- has shown promise is in the development of boron-based drugs for cancer therapy. Boron neutron capture therapy (BNCT) is an innovative approach that involves the use of boron-containing compounds to deliver boron atoms to tumor cells. When irradiated with low-energy neutrons, these boron atoms undergo a nuclear reaction that releases high-energy alpha particles and lithium ions, which can selectively destroy cancer cells while minimizing damage to surrounding healthy tissue. The unique properties of Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- make it an attractive candidate for this application due to its ability to form stable complexes with boron atoms.

Moreover, Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- has been studied for its potential use in materials science. Its ability to form stable complexes with various metals and other elements makes it useful in the synthesis of advanced materials with unique properties. For example, researchers have used this compound as a precursor for the synthesis of metal-boride nanoparticles, which have applications in catalysis, energy storage, and electronics. The high reactivity and versatility of Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- allow for the creation of materials with tailored properties that can meet specific industrial needs.

In addition to its applications in medicinal chemistry and materials science, Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- has also been investigated for its use in environmental remediation. The compound's ability to form stable complexes with heavy metals and other contaminants makes it a potential candidate for removing pollutants from water and soil. Studies have shown that it can effectively sequester toxic metals such as lead and mercury, reducing their environmental impact and improving water quality.

The synthesis of Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound. For example, researchers have developed new catalysts and solvents that enhance the selectivity and yield of the synthesis reactions. These improvements not only reduce production costs but also minimize environmental impact by reducing waste generation.

In conclusion, Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- (CAS No. 34762-90-8) is a versatile organoboron compound with a wide range of applications in synthetic chemistry, medicinal chemistry, materials science, and environmental remediation. Its unique chemical structure and properties make it a valuable reagent for researchers working on cutting-edge projects across multiple disciplines. As research continues to advance our understanding of this compound's potential uses and benefits, it is likely that new applications will emerge in the coming years.

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